Neu5Ac alpha(2-6) N-Glycan

Description

Overview of Protein Glycosylation and N-Linked Glycans

Glycosylation is a widespread and complex form of post-translational modification where a carbohydrate, known as a glycan, is enzymatically attached to a protein. wikipedia.org This process is fundamental to a vast array of biological functions, influencing protein folding, stability, localization, and cell-to-cell interactions. wikipedia.orgsigmaaldrich.com The majority of proteins synthesized in the endoplasmic reticulum undergo glycosylation. wikipedia.org

There are several types of glycosylation, classified by the atom on the amino acid side chain to which the glycan is attached. wikipedia.org One of the most prevalent forms is N-linked glycosylation, which occurs in eukaryotes and archaea, but only rarely in bacteria. wikipedia.org In this process, an oligosaccharide is attached to the amide nitrogen of an asparagine (Asn) residue within the protein. wikipedia.orgcdghub.com This attachment is highly specific, occurring almost exclusively at the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. sigmaaldrich.com

The biosynthesis of N-linked glycans is a multi-step process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus. wikipedia.orgcdghub.com It starts with the synthesis of a lipid-linked precursor oligosaccharide, which is then transferred en bloc to the nascent polypeptide chain. wikipedia.orguniprot.org Following this transfer, the glycan undergoes extensive processing and modification in the ER and Golgi, resulting in a mature glycoprotein (B1211001). sigmaaldrich.com This processing gives rise to three main classes of N-linked glycans:

High-mannose glycans: These contain numerous terminal mannose residues. sigmaaldrich.com

Complex glycans: These are more processed and can contain a variety of sugars, such as N-acetylglucosamine, galactose, and sialic acid, with no terminal mannose residues apart from those in the core structure. sigmaaldrich.comuniprot.org

Hybrid glycans: These structures contain features of both high-mannose and complex glycans, with both unsubstituted mannose termini and antennae found in complex glycans. sigmaaldrich.com

The final structure of an N-linked glycan is determined by the specific protein and the cell type in which it is expressed, leading to immense structural diversity. sigmaaldrich.comwikipedia.org

| N-Linked Glycan Classes | Key Structural Features | Typical Location of Processing |

| High-Mannose | Contain 5-9 mannose residues attached to the core. Unsubstituted terminal mannose sugars. sigmaaldrich.com | Endoplasmic Reticulum / early Golgi uniprot.org |

| Hybrid | Contain both terminal mannose residues and antennae like complex glycans. sigmaaldrich.com | Golgi Apparatus uniprot.org |

| Complex | Lack terminal mannose residues (outside the core); have antennae with various sugars like GlcNAc, Gal, and Sialic Acid. sigmaaldrich.com | Golgi Apparatus uniprot.org |

The Significance of Sialic Acids in Glycoconjugates

Sialic acids are a family of over 50 nine-carbon acidic monosaccharides typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. wikipedia.orgnih.gov The most common member of this group is N-acetylneuraminic acid (Neu5Ac). wikipedia.org Due to their terminal position, sialic acids are critically involved in a multitude of biological and pathological processes. nih.govtandfonline.com

The biological functions of sialic acids are diverse and profound:

Cellular Communication: They act as ligands for specific glycan-binding proteins, known as lectins (such as Siglecs), mediating cell-cell recognition and signaling. frontiersin.org This is crucial for processes like immune regulation, where sialic acids help the immune system recognize "self." microbiologyresearch.org

Modulation of Receptor Function: The presence of sialic acid can modulate the binding affinity and function of receptors. oup.com

Pathogen Interaction: Many pathogens, including viruses and bacteria, have evolved to recognize and bind to specific sialic acid linkages on host cells as a primary step for infection. frontiersin.orgrsc.org Conversely, some microbes can decorate their own surfaces with host-derived sialic acids to evade the host's immune response, a phenomenon known as molecular mimicry. nih.gov

Stabilization: Sialylation can stabilize the conformation of proteins and protect them from degradation by proteases. nih.gov

The specific way sialic acid is linked to the underlying glycan chain (e.g., α2,3, α2,6, or α2,8 linkages) adds another layer of complexity and functional specificity, creating a "code" that is read by different proteins to elicit distinct biological outcomes. researchgate.net

Definition and Structural Context of Neu5Ac alpha(2-6) N-Glycans

A Neu5Ac alpha(2-6) N-Glycan is a specific type of complex N-linked glycan that is terminated with the sialic acid N-acetylneuraminic acid (Neu5Ac). The defining feature is the alpha(2-6) glycosidic linkage . This indicates that the Neu5Ac molecule is attached from its C2 position to the C6 position of a sub-terminal galactose (Gal) residue, which is itself part of an N-glycan chain. researchgate.netresearchgate.net

The full structure is typically an elaborate, branched oligosaccharide built upon a common pentasaccharide core (Man3GlcNAc2) attached to an asparagine residue of a protein. sigmaaldrich.com The alpha(2-6) linked Neu5Ac is located at the non-reducing end of one or more of the glycan's antennae. oup.com

Structural Details:

Compound: N-acetylneuraminic acid (Neu5Ac)

Linkage Type: α(2-6)

Acceptor Sugar: Typically Galactose (Gal) in a Galβ(1-4)GlcNAc sequence on an N-glycan antenna. researchgate.net

Full Name Example: Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-3)[Neu5Acα(2-6)Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc-OH tcichemicals.com

The biosynthesis of this specific linkage is catalyzed by a family of enzymes known as sialyltransferases, specifically β-galactoside alpha-2,6-sialyltransferase (ST6Gal I). researchgate.netbiorxiv.org This enzyme transfers Neu5Ac from an activated sugar nucleotide donor, CMP-Neu5Ac, to the terminal galactose residue of an N-glycan. biorxiv.org The expression and activity of ST6Gal I are tightly regulated, leading to tissue-specific and developmentally-regulated patterns of α2,6-sialylation. researchgate.netnih.gov

| Component | Description |

| Neu5Ac | N-acetylneuraminic acid, the terminal sialic acid. wikipedia.org |

| Galactose (Gal) | The sugar residue to which Neu5Ac is attached. researchgate.net |

| N-acetylglucosamine (GlcNAc) | A common sugar in the antenna structure. sigmaaldrich.com |

| Mannose (Man) | A key component of the N-glycan core and branches. sigmaaldrich.com |

| α(2-6) Linkage | The specific glycosidic bond connecting the C2 of Neu5Ac to the C6 of Gal. researchgate.netanthropogeny.org |

| ST6Gal I | The primary enzyme responsible for synthesizing the α(2-6) linkage on N-glycans. researchgate.net |

Historical Perspectives and Foundational Discoveries in Alpha-2,6 Sialylation Research

The journey to understanding Neu5Ac alpha(2-6) N-Glycans is built upon several key historical milestones in the broader field of glycobiology.

Discovery of Sialic Acid: The term "sialic acid" was first coined by the Swedish biochemist Gunnar Blix in 1952, following its initial identification in the 1930s as a unique acidic sugar. wikipedia.orgtandfonline.com By 1957, the structure of N-acetylneuraminic acid (Neu5Ac), the most common form, was elucidated, laying the groundwork for understanding its function. researchgate.net

Early Links to Pathogens: Early research, particularly with the influenza virus, was pivotal. Scientists discovered that viral neuraminidases (a type of sialidase) could cleave sialic acids from cell surfaces, a crucial step in the viral life cycle. researchgate.netresearchgate.net This established sialic acids as key receptors for pathogens. Further research revealed that different influenza strains had preferences for specific sialic acid linkages. For instance, human influenza viruses preferentially bind to α2,6-linked sialic acids, which are abundant on epithelial cells in the human respiratory tract, while avian influenza viruses tend to recognize α2,3-linkages. rsc.organthropogeny.org

Identification of Sialyltransferases: A major breakthrough was the discovery and characterization of the enzymes responsible for creating specific sialic acid linkages. The β-galactoside alpha-2,6-sialyltransferase (ST6Gal I) was identified as the enzyme that catalyzes the formation of the NeuAcα2,6Gal linkage on N-glycans. researchgate.net This discovery was critical for understanding how the expression of specific sialoglycans is regulated in different tissues and during development. researchgate.net

Role in Immunology: The discovery of sialic acid-binding immunoglobulin-like lectins (Siglecs) revealed the crucial role of sialylation in regulating the immune system. It was found that specific Siglecs, such as CD22 (Siglec-2), preferentially bind to α2,6-linked sialic acids, a recognition that is involved in modulating B-cell activation and other immune responses. oup.com

These foundational discoveries transformed the view of sialic acids from simple structural components to key informational molecules whose specific linkages, such as the alpha-2,6 configuration, encode distinct biological functions.

Structure

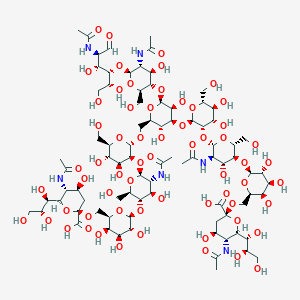

2D Structure

Properties

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H138N6O62/c1-21(100)85-27(9-91)46(111)64(32(110)12-94)144-73-43(88-24(4)103)54(119)67(37(17-99)138-73)147-78-63(128)70(148-80-72(60(125)50(115)34(14-96)137-80)150-75-45(90-26(6)105)56(121)66(36(16-98)140-75)146-77-62(127)58(123)52(117)40(143-77)20-135-84(82(131)132)8-29(107)42(87-23(3)102)69(152-84)48(113)31(109)11-93)53(118)38(141-78)18-133-79-71(59(124)49(114)33(13-95)136-79)149-74-44(89-25(5)104)55(120)65(35(15-97)139-74)145-76-61(126)57(122)51(116)39(142-76)19-134-83(81(129)130)7-28(106)41(86-22(2)101)68(151-83)47(112)30(108)10-92/h9,27-80,92-99,106-128H,7-8,10-20H2,1-6H3,(H,85,100)(H,86,101)(H,87,102)(H,88,103)(H,89,104)(H,90,105)(H,129,130)(H,131,132)/t27-,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53+,54+,55+,56+,57-,58-,59-,60-,61+,62+,63-,64+,65+,66+,67+,68+,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80+,83+,84+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUDFCLKLQVGTB-YEUWVLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)COC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H138N6O62 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2224.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Regulation of Neu5ac Alpha 2 6 N Glycans

Core N-Glycan Synthesis and Branching Mechanisms

The foundation for all N-glycans is a core oligosaccharide structure assembled on a lipid carrier, dolichol-phosphate, at the ER membrane. nih.gov This precursor is then transferred to specific asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains. sigmaaldrich.com Following this transfer, the N-glycan undergoes extensive processing and maturation as it transits through the ER and Golgi.

In the Golgi apparatus, a series of glycosidases and glycosyltransferases modify the initial structure to create a variety of N-glycans, including high-mannose, hybrid, and complex types. sigmaaldrich.comresearchgate.net The generation of complex N-glycans, which are the precursors for sialylation, is initiated by the enzyme N-acetylglucosaminyltransferase I (MGAT1). nih.gov This is followed by the removal of mannose residues and the addition of further N-acetylglucosamine (GlcNAc) residues by other enzymes like MGAT2, MGAT4, and MGAT5. oulu.finih.gov This sequential addition of GlcNAc residues creates the characteristic branches or "antennae" of complex N-glycans. sigmaaldrich.com These antennae, commonly terminating with the disaccharide sequence Galβ1-4GlcNAc, known as N-acetyllactosamine (LacNAc), serve as the acceptor substrates for the final sialylation step. nih.gov

| Enzyme | Function | Location |

|---|---|---|

| MGAT1 | Initiates complex N-glycan synthesis | medial-Golgi |

| α-mannosidase II | Trims mannose residues | medial-Golgi |

| MGAT2 | Adds second GlcNAc, creating biantennary structures | medial-Golgi |

| MGAT4 | Initiates the third GlcNAc branch | medial-Golgi |

| MGAT5 | Initiates the fourth GlcNAc branch | medial-Golgi |

Sialic Acid Metabolism and Donor Substrate (CMP-Neu5Ac) Generation

Sialic acids are a family of nine-carbon sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans. gutnliver.orgresearchgate.net The biosynthesis of Neu5Ac begins in the cytoplasm with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc). researchgate.net This is followed by a series of enzymatic reactions that ultimately produce free Neu5Ac in the cytoplasm. researchgate.net

For Neu5Ac to be used in glycosylation, it must first be activated into a high-energy sugar nucleotide donor. This activation occurs in the nucleus, where CMP-Neu5Ac synthetase (CMAS) catalyzes the reaction between Neu5Ac and cytidine (B196190) triphosphate (CTP) to form cytidine-5'-monophospho-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govacs.org This activated donor, CMP-Neu5Ac, is then transported from the nucleus to the cytoplasm and subsequently into the Golgi apparatus via a specific transporter, SLC35A1. researchgate.net Inside the Golgi lumen, CMP-Neu5Ac serves as the donor substrate for sialyltransferases, which transfer the Neu5Ac moiety to the termini of glycan chains. researchgate.netoup.com

The Role of Beta-Galactoside Alpha-2,6 Sialyltransferase 1 (ST6GAL1)

The final and defining step in the synthesis of Neu5Ac α(2-6) N-glycans is catalyzed by the enzyme Beta-galactoside alpha-2,6-sialyltransferase 1 (ST6GAL1). wikipedia.org This type II membrane protein, primarily located in the trans-Golgi apparatus, is responsible for transferring Neu5Ac from the donor substrate CMP-Neu5Ac to the terminal galactose residues of N-glycan chains, forming an α(2-6) linkage. gutnliver.orgnih.govfrontiersin.org ST6GAL1 is considered the primary enzyme responsible for the α(2-6) sialylation of N-glycans on many glycoproteins. researchgate.netnih.gov

The expression of the ST6GAL1 gene is subject to complex transcriptional regulation, allowing for cell-type and tissue-specific expression patterns. nih.gov This regulation involves the use of multiple distinct promoters and alternative splicing, resulting in different mRNA isoforms. researchgate.netnih.gov Several transcription factors have been identified that modulate ST6GAL1 expression. For instance, the transcription factor HNF1 can bind to the P1 promoter to increase ST6GAL1 expression in colon cancer cells and nonmalignant hepatocytes. nih.gov In contrast, the stem cell transcription factor Sox2 has been shown to bind near the P3 promoter to induce ST6GAL1 expression in ovarian cancer cells. nih.gov Other factors implicated in its transcriptional control include SP1. nih.gov The intricate regulation of its gene expression highlights the importance of precise control over the levels of α(2-6) sialylation in different physiological and pathological contexts.

After translation, the ST6GAL1 protein undergoes several post-translational modifications that are critical for its proper folding, stability, and enzymatic activity. cusabio.com As a glycoprotein (B1211001) itself, ST6GAL1 is N-glycosylated. uniprot.org It also contains disulfide bonds that are important for maintaining its three-dimensional structure. nih.gov For example, one disulfide bond is critical for catalytic activity both in vitro and in vivo. nih.gov These modifications, occurring in the ER and Golgi, ensure that the enzyme matures into its active conformation, capable of efficiently catalyzing the sialylation reaction within the Golgi lumen. cusabio.comyoutube.com

ST6GAL1 exhibits a specific substrate preference, primarily recognizing and transferring sialic acid to terminal galactose residues found on complex N-glycans. reactome.org The enzyme catalyzes the transfer of Neu5Ac from CMP-Neu5Ac to the acceptor glycan. gutnliver.org The catalytic mechanism involves the deprotonation of the hydroxyl group on the galactose acceptor, which then acts as a nucleophile to attack the anomeric carbon of the sialic acid on the CMP-Neu5Ac donor. researchgate.net

| Substrate | Km (µM) | kcat (s⁻¹) |

|---|---|---|

| CMP-Neu5Ac | Data not consistently available | Data not consistently available |

| Asialofetuin (acceptor) | Data not consistently available | Data not consistently available |

Note: Specific Km and kcat values for ST6GAL1 can vary depending on the experimental conditions and the specific acceptor substrate used. Published studies often report activity in nanomoles/min rather than providing full kinetic constants. nih.gov

The preferred acceptor substrate for ST6GAL1 is the N-acetyllactosamine (LacNAc) sequence (Galβ1-4GlcNAc) located at the non-reducing termini of N-glycan antennae. mdpi.com Studies have shown that while the enzyme requires the terminal galactose, it can tolerate some modifications to this sugar. uu.nl The recognition process is governed by the three-dimensional structure of the enzyme's active site, which forms a binding pocket that accommodates the LacNAc moiety. nih.govresearchgate.net The interaction between the enzyme and the LacNAc substrate positions the terminal galactose appropriately for the nucleophilic attack on the CMP-Neu5Ac donor, ensuring the specific formation of the α(2-6) linkage. researchgate.net Interestingly, the stem region of the ST6GAL1 enzyme appears to play a role in its preference for glycoprotein acceptors over free oligosaccharides. nih.gov

Compound Name Reference Table

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Neu5Ac | N-acetylneuraminic acid |

| N-Glycan | Asparagine-linked glycan |

| CMP-Neu5Ac | Cytidine-5'-monophospho-N-acetylneuraminic acid |

| ST6GAL1 | Beta-galactoside alpha-2,6-sialyltransferase 1 |

| LacNAc | N-acetyllactosamine (Galβ1-4GlcNAc) |

| GlcNAc | N-acetylglucosamine |

| UDP-GlcNAc | Uridine diphosphate (B83284) N-acetylglucosamine |

| ManNAc | N-acetylmannosamine |

| CTP | Cytidine triphosphate |

| Gal | Galactose |

| Man | Mannose |

| Asn | Asparagine |

Substrate Specificity and Catalytic Activity of ST6GAL1

Influence of Underlying Glycan Structures on Sialylation Efficiency

The efficiency of α(2-6) sialylation, predominantly catalyzed by the enzyme β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1), is profoundly influenced by the structure of the acceptor N-glycan. The enzyme exhibits significant preference for specific topologies, particularly concerning the branching patterns of the glycan antennae.

Research has demonstrated that ST6GAL1 preferentially acts on bi-antennary N-glycans. Within this structure, the enzyme displays a notable regioselectivity, favoring the addition of sialic acid to the terminal galactose (Gal) residue on the α1,3-antenna over the α1,6-antenna. nih.gov This branch-specific sialylation is a key feature of ST6GAL1's substrate specificity. researchgate.net

The degree of branching on the N-glycan also plays a critical role. Kinetic studies have indicated that bi-antennary glycans are generally better substrates than more complex, highly branched structures such as tri- and tetra-antennary glycans. biorxiv.org The presence of additional antennae can create steric hindrance, potentially limiting the accessibility of the terminal galactose residues to the active site of ST6GAL1.

Furthermore, other modifications to the core N-glycan structure can inhibit sialylation. For example, the addition of a "bisecting" N-acetylglucosamine (GlcNAc) residue, catalyzed by the enzyme GlcNAcT-III, has been shown to negatively impact the activity of ST6GAL1, effectively preventing α(2-6) sialylation. nih.govmolbiolcell.org This highlights the coordinated and sometimes competing nature of different glycosylation steps in determining the final glycan structure. The ratio of sialic acid isomers is also dependent on the degree of branching; bi-antennary glycans on human alpha-1-acid glycoprotein (hAGP) almost exclusively feature α2,6-linked sialic acid, whereas tri- and tetra-antennary structures show an increased proportion of α2,3-linked sialic acid. acs.org

| N-Glycan Feature | Influence on ST6GAL1 Activity | Reference |

|---|---|---|

| Bi-antennary Structure | Preferred Substrate | biorxiv.org |

| α1,3-Antenna | Preferentially Sialylated over α1,6-Antenna | nih.gov |

| Tri- and Tetra-antennary Structures | Lower Sialylation Efficiency Compared to Bi-antennary | biorxiv.org |

| Bisecting GlcNAc | Inhibitory Effect | nih.govmolbiolcell.org |

Interaction with Other Glycosyltransferases (e.g., FUT8)

The biosynthesis of a mature N-glycan is a result of the coordinated, sequential, and sometimes competitive actions of numerous glycosyltransferases. The interplay between ST6GAL1 and α1,6-fucosyltransferase (FUT8) provides a clear example of this complex relationship. FUT8 is the sole enzyme responsible for adding a fucose residue to the innermost GlcNAc of the N-glycan core, a modification known as core fucosylation.

Studies have revealed a hierarchical relationship where core fucosylation can significantly impede subsequent α(2-6) sialylation. It has been observed that ST6GAL1 exhibits a preference for non-fucosylated substrates. In experimental models where the Fut8 gene is absent, there is a marked increase in the levels of α(2-6) sialylated N-glycans. This increase is not due to elevated expression of the ST6GAL1 enzyme itself, but rather to an enhancement of its catalytic activity on the non-fucosylated glycan substrates that become available.

This suggests that the presence of a core fucose residue sterically hinders the action of ST6GAL1, making the glycan a less favorable substrate. Therefore, the activity of FUT8 can effectively gate the subsequent action of ST6GAL1, demonstrating a competitive interaction where the action of one glycosyltransferase directly influences the efficiency of another.

Comparative Analysis with Other Sialyltransferases (e.g., Alpha-2,3 Sialyltransferases)

The sialyltransferase family comprises multiple enzymes that catalyze the formation of different sialic acid linkages. A primary distinction is made between α(2-6) sialyltransferases, such as ST6GAL1, and α(2-3) sialyltransferases (e.g., ST3Gal-I, -III, -IV). These enzyme families differ fundamentally in the type of glycosidic bond they form, their substrate preferences, tissue distribution, and biological roles.

Linkage Specificity: The most fundamental difference is the linkage they create. ST6GAL1 exclusively transfers Neu5Ac to the C6 position of a terminal galactose or N-acetylgalactosamine residue, forming an α(2-6) linkage. In contrast, ST3Gal enzymes transfer Neu5Ac to the C3 position of a terminal galactose, creating an α(2-3) linkage. nih.gov

Substrate and Tissue Specificity: While both enzyme types recognize terminal galactose residues, their expression patterns and specificity for underlying glycan structures differ significantly. For example, human airway epithelial cells, which are targets for human influenza viruses, predominantly express α(2-6) linked sialic acids. Conversely, secreted mucins in the airway are rich in α(2-3) linked sialic acids. This differential expression is a key determinant of influenza virus tropism. spandidos-publications.com

Biological Roles: The distinct linkages confer unique structural and functional properties to glycoproteins, leading to different biological outcomes. For instance, α(2-6) sialylation of the B cell receptor has been shown to modulate immune responses. In the context of cancer, upregulation of ST6GAL1 is frequently associated with metastasis and chemoresistance, in part by sialylating receptors like the Fas death receptor and β1-integrins. frontiersin.org While α(2-3) sialylation is also implicated in cancer, the specific roles and target proteins often differ, leading to distinct pathological consequences. Some studies show that α(2-3) and α(2-6) sialyltransferases can have mutually exclusive expression patterns and remarkable tissue specificity.

| Feature | Alpha-2,6 Sialyltransferases (e.g., ST6GAL1) | Alpha-2,3 Sialyltransferases (e.g., ST3Gal enzymes) |

|---|---|---|

| Linkage Formed | Neu5Acα(2-6)Gal/GalNAc | Neu5Acα(2-3)Gal |

| Primary Substrate Type | Terminal Galβ1-4GlcNAc on complex N-glycans | Terminal Galβ1-3/4GlcNAc on N- and O-glycans, and glycolipids |

| Example Location of High Expression | Human airway epithelial cells, B lymphocytes | Secreted mucins, various other tissues |

| Role in Influenza Tropism | Primary receptor for human influenza viruses | Primary receptor for avian influenza viruses |

| Key Biological Functions | Modulation of immune cell signaling, cancer progression, protein stability | Cell adhesion, inflammation, cancer metastasis |

Cellular Compartmentation of Biosynthetic Pathways

The synthesis of Neu5Ac α(2-6) N-glycans is a testament to the highly organized and compartmentalized nature of the eukaryotic cell's secretory pathway. The process of N-glycosylation is spatially and temporally regulated, occurring in a stepwise fashion across the endoplasmic reticulum (ER) and the Golgi apparatus.

N-glycan synthesis begins in the ER with the assembly of a precursor oligosaccharide on a dolichol phosphate (B84403) carrier and its subsequent transfer to nascent polypeptide chains. The glycoprotein then transits to the Golgi apparatus, where the glycan undergoes extensive processing and maturation. This processing occurs sequentially as the glycoprotein moves through the distinct cisternae of the Golgi stack: the cis-, medial-, and trans-Golgi, and finally the trans-Golgi network (TGN).

Each Golgi compartment contains a specific set of resident glycosidases and glycosyltransferases that perform defined modifications. The terminal step of α(2-6) sialylation is geographically restricted to the trans-Golgi and the TGN. This precise localization is critical, as it ensures that sialylation occurs only after the antecedent steps of glycan trimming and branching have been completed in the earlier Golgi compartments.

The successful sialylation of a glycoprotein requires the co-localization of three essential components within the lumen of the trans-Golgi/TGN:

The Enzyme: The ST6GAL1 enzyme, a type II transmembrane protein, is actively retained in the trans-Golgi cisternae.

The Acceptor Substrate: The glycoprotein bearing a mature N-glycan with a terminal Galβ1-4GlcNAc sequence.

The Donor Substrate: The activated sugar nucleotide, CMP-N-acetylneuraminic acid (CMP-Neu5Ac).

The donor, CMP-Neu5Ac, is synthesized in the nucleus or cytosol and must be actively transported into the lumen of the Golgi by a specific CMP-sialic acid transporter (CST). This strict compartmentalization prevents premature or disordered glycan modifications and is fundamental to the synthesis of functionally competent glycoproteins.

Molecular and Structural Biology of Neu5ac Alpha 2 6 N Glycans

Conformational Dynamics and Flexibility of Alpha-2,6 Sialyl Linkages

The three-dimensional structure and flexibility of the Neu5Ac α(2-6) linkage are crucial determinants of its biological activity. The conformation of this linkage is primarily defined by three torsional angles: phi (φ), psi (ψ), and omega (ω). frontiersin.org The φ (C1-C2-O-C6′) and ψ (C2-O-C6′-C5′) angles describe the orientation around the glycosidic bond, while the ω (O-C6′-C5′-O5′) angle around the C5′-C6′ bond of the adjacent galactose (Gal) or N-acetylglucosamine (GlcNAc) residue provides additional flexibility. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations have been instrumental in elucidating the conformational preferences of this linkage. frontiersin.orgnih.govnih.gov Studies on α2,6-sialyllactosamine (Neu5Acα2-6Galβ1-4GlcNAc) have revealed that the φ angle predominantly exists in two conformational families, with values around -60° (anti-gauche, -g) and 180° (trans, t). nih.gov The ψ angle, however, tends to remain more constant, typically around 180°. nih.gov The ω angle can adopt three staggered rotamers, with the gt conformer (ω around 60°) being the most populated in solution. nih.govnih.gov This gt conformer is stabilized by intramolecular van der Waals interactions and hydrogen bonds between Neu5Ac and GlcNAc, leading to a bent, "umbrella-like" topology. nih.gov

| Torsional Angle | Definition | Observed Conformations/Values | Significance |

|---|---|---|---|

| Phi (φ) | C1-C2-O-C6′ | Equilibrium between -60° (-g conformer) and 180° (t conformer) nih.gov | Major determinant of the orientation of the sialic acid residue. |

| Psi (ψ) | C2-O-C6′-C5′ | Remains relatively constant around 180° nih.gov | Contributes to the overall rigidity of the linkage. |

| Omega (ω) | O-C6′-C5′-O5′ | Equilibrium of three staggered rotamers, with a predominant gt conformer (around 60°) nih.govnih.gov | Provides additional flexibility to the linkage and influences the overall glycan topology. frontiersin.org |

Structural Determinants of Recognition by Glycan-Binding Proteins

The recognition of Neu5Ac α(2-6) N-glycans by glycan-binding proteins, particularly Siglecs (sialic acid-binding immunoglobulin-like lectins), is a key event in many biological processes, including immune regulation. frontiersin.orgpnas.org Structural studies have revealed a canonical motif for sialic acid recognition by Siglecs. pnas.orgnih.gov A highly conserved arginine residue within the V-set domain of the Siglec forms a salt bridge with the carboxyl group of sialic acid. pnas.orgnih.gov For instance, this critical interaction is mediated by Arg124 in Siglec-5, Arg109 in Siglec-8, and Arg119 in Siglec-10. pnas.orgnih.govbiorxiv.org

In addition to this salt bridge, the glycerol (B35011) side chain of sialic acid forms hydrogen bonds with the backbone of the G-strand of the Siglec, mimicking the interaction between β-strands in a β-sheet. nih.gov This interaction is largely independent of the specific sialyl linkage type. The specificity for the α(2-6) linkage is often determined by interactions with more variable loop regions of the Siglec, such as the CC' and GG' loops. pnas.orgnih.gov For example, in Siglec-10, both α2,3- and α2,6-sialoglycans are recognized, with the binding process being primarily driven by the sialic acid and galactose moieties. nih.gov

| Glycan-Binding Protein (Family) | Key Interacting Residue(s) | Interaction with Neu5Ac α(2-6) N-Glycan | Significance |

|---|---|---|---|

| Siglec-5 | Arg124 nih.gov | Forms a salt bridge with the carboxyl group of sialic acid. nih.gov | Primary recognition of the sialic acid moiety. |

| Siglec-8 | Arg109 pnas.org | Forms a salt bridge with the carboxyl group of sialic acid. pnas.org | Essential for sialic acid recognition. pnas.org |

| Siglec-10 | Arg119 (canonical), Arg127 (non-canonical) biorxiv.org | R119 forms a salt bridge with the carboxyl group of sialic acid; mutation of R119 abolishes binding. biorxiv.org | Dual arginine residues suggest a cooperative role in sialic acid engagement. biorxiv.org |

| Siglecs (General) | G-strand backbone | Forms β-sheet-like hydrogen bonds with the glycerol side chain of sialic acid. nih.gov | Stabilizes the glycan-protein interaction. |

Impact of Alpha-2,6 Sialylation on Glycoprotein (B1211001) Conformation and Stability

Furthermore, sialylation can protect glycoproteins from proteolytic degradation and thermal denaturation. nih.gov An interesting example of the nuanced effects of sialylation is seen in Immunoglobulin G (IgG). The presence of α2,6-linked sialic acid on the 3-arm of the Fc N-glycan, which is the major sialylated glycoform in human serum IgG, does not destabilize the CH2 domain. nih.gov This is in contrast to α2,3-linked sialic acid on the 6-arm, which can cause steric hindrance and weaken the interaction between the glycan and the CH2 domain, leading to destabilization. nih.gov

| Property | Impact of Alpha-2,6 Sialylation | Underlying Mechanism | Example |

|---|---|---|---|

| Conformational Stability | Enhanced nih.gov | Increased electrostatic interactions and hydrogen bonding between sialic acid and the protein backbone. nih.gov | Sialylated fetuin shows increased stability during early unfolding transitions. nih.gov |

| Protection from Proteolysis | Increased nih.gov | Steric hindrance and masking of cleavage sites. | General observation for sialylated glycoproteins. nih.gov |

| Thermal Stability | Increased nih.gov | Stabilization of the folded protein structure. | General observation for sialylated glycoproteins. nih.gov |

| Domain Stability (IgG Fc) | No destabilization of the CH2 domain nih.gov | The α2,6-linkage on the 3-arm avoids steric clashes with the protein backbone. nih.gov | Human serum IgG1 with α2,6-sialylated Fc glycans. nih.gov |

Branch-Specific Sialylation Patterns on Multi-Antennary N-Glycans

On complex, multi-antennary N-glycans, the addition of α(2-6) linked sialic acid is not random but often follows specific patterns, a phenomenon known as branch-specific sialylation. The enzyme responsible for creating this linkage is β-galactoside α-2,6-sialyltransferase I (ST6Gal-I). nih.gov Studies have shown that ST6Gal-I exhibits a preference for specific branches of the N-glycan.

A prominent example is the sialylation of the biantennary N-glycan on the Fc fragment of IgG. Mass spectrometry and NMR studies have demonstrated that ST6Gal-I preferentially sialylates the galactose residue on the α1-3 mannose branch. nih.gov This preference is maintained even when the glycan is not attached to the protein, suggesting an inherent specificity of the enzyme. nih.gov Analysis of more complex N-glycans, such as those from alpha-1-acid glycoprotein, has also revealed specific patterns of α2-6 sialylation on biantennary, triantennary, and tetraantennary structures, which typically contain zero or one α2-6 linked sialic acid residue. nih.gov The ability to analyze these branch-specific patterns is crucial for understanding the functional consequences of sialylation. rsc.org

| Glycoprotein | N-Glycan Type | Preferred Branch for Alpha-2,6 Sialylation | Analytical Method(s) |

|---|---|---|---|

| Immunoglobulin G (IgG) Fc | Biantennary | α1-3 Mannose Branch nih.gov | Mass Spectrometry and NMR Spectroscopy nih.gov |

| Alpha-1-acid glycoprotein | Biantennary, Triantennary, Tetraantennary | Generally contains 0 or 1 α2–6 linked sialic acid, indicating specific but limited sialylation across branches. nih.gov | Capillary Nanogel Electrophoresis nih.gov |

Biological Functions and Intermolecular Interactions of Neu5ac Alpha 2 6 N Glycans

Modulation of Cell-Cell Communication and Adhesion

Alterations in the expression of α(2-6) sialylated N-glycans have been strongly correlated with changes in cell adhesion properties, particularly in the context of cancer metastasis. gutnliver.org Increased levels of α(2-6) sialylation on the surface of cancer cells can lead to reduced cell-cell adhesion, a critical step in the metastatic cascade that allows tumor cells to detach from the primary tumor mass. mdpi.com For instance, in colorectal cancer, the α(2-6) sialylation of membrane-anchored receptors has been shown to modulate cell adhesion, motility, and invasiveness. gutnliver.org This effect may be partly due to the masking of underlying adhesion molecules or the alteration of receptor conformations that are critical for cell-cell binding.

Roles in Immune Recognition and Regulation

The immune system relies on a sophisticated network of recognition events, many of which are mediated by glycan-protein interactions. Neu5Ac α(2-6) N-glycans serve as key recognition motifs and modulators in this system, influencing the activity of various immune cells and molecules.

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of transmembrane receptors expressed on the surface of immune cells that play crucial roles in distinguishing "self" from "non-self" and regulating immune responses. frontiersin.orgpnas.org These lectins recognize and bind to sialic acid-containing glycans, with the specific linkage of the sialic acid often determining the binding affinity and subsequent signaling outcome.

Neu5Ac α(2-6) N-glycans are prominent ligands for several Siglecs. For example, Siglec-2 (CD22), which is expressed on B cells, shows a binding preference for the Neu5Acα2-6Galβ1-4GlcNAc sequence on N-glycans. pnas.org This interaction is critical for modulating B cell activation. Research has shown that different Siglecs can exhibit distinct preferences for the presentation of the α(2-6) sialic acid on different branches of complex N-glycans. For instance, human Siglec-3, -9, and -10 prefer the α(2-6) sialoside on the α1-3 branch of an N-glycan. frontiersin.org These specific recognition patterns highlight the fine-tuning of immune regulation mediated by α(2-6) sialylation.

Table 1: Siglec Interactions with Neu5Ac α(2-6) N-Glycans

| Siglec | Preferential Ligand Structure | Key Biological Role |

|---|---|---|

| Siglec-2 (CD22) | Neu5Acα2-6Galβ1-4GlcNAc | Regulation of B cell activation |

| Siglec-3 (CD33) | Neu5Acα2-6Gal on the α1-3 branch of N-glycans | Immune cell signaling |

| Siglec-9 | Neu5Acα2-6Gal on the α1-3 branch of N-glycans | Immune cell signaling |

Galectins are a family of β-galactoside-binding proteins that are involved in a variety of cellular processes, including cell adhesion, migration, and apoptosis. nih.gov The binding of galectins to cell surface glycoproteins is dependent on the availability of terminal galactose residues. The addition of a bulky, negatively charged Neu5Ac residue in an α(2-6) linkage to the terminal galactose can sterically hinder or block the binding of galectins. mdpi.comnih.gov

This inhibitory effect of α(2-6) sialylation on galectin binding serves as a molecular "off switch" for galectin-mediated signaling. nih.gov For example, upregulation of cell surface α(2-6) sialylation can prevent the binding of pro-apoptotic galectins, thereby promoting tumor cell survival. mdpi.com Studies have demonstrated that while α(2,3)-sialylation of β-galactosides is tolerated by some galectins, none of the 13 galectins studied, including Galectin-1, -3, -8, or -9, could bind to β-galactosides that were α(2,6)-sialylated. nih.gov

The glycosylation of the fragment crystallizable (Fc) region of immunoglobulin G (IgG) antibodies is a critical determinant of their effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). mabion.euresearchgate.net The presence of Neu5Ac α(2-6) N-glycans on the Fc region is particularly associated with the anti-inflammatory properties of IgG. nih.gov

Sialylation of the Fc glycan, specifically with α(2-6) linked Neu5Ac, can modulate the interaction of the antibody with Fcγ receptors (FcγRs) on immune cells. amegroups.org This modification is thought to influence the conformational structure of the Fc region, thereby altering its binding affinity for different FcγRs and consequently modulating the downstream immune response. While the absence of core fucose is known to enhance ADCC, the addition of terminal α(2-6) Neu5Ac is linked to increased anti-inflammatory activity. researchgate.netnih.gov

Regulation of Protein Half-Life and Biological Fate

The ASGPR specifically recognizes and binds to glycoproteins that have exposed terminal galactose residues, leading to their endocytosis and degradation. By masking these galactose residues, α(2-6) sialylation extends the circulation time of many therapeutic proteins and endogenous glycoproteins, ensuring their sustained biological activity. mdpi.com The degree of sialylation is therefore a critical quality attribute for many recombinant therapeutic proteins. mdpi.com

Mechanisms in Host-Pathogen Interactions

The glycan landscape of the host cell surface is a primary target for pathogens seeking to initiate infection. Neu5Ac α(2-6) N-glycans serve as specific receptors for a variety of pathogens, most notably human influenza viruses. nih.gov

The hemagglutinin (HA) protein on the surface of human influenza A viruses has a binding preference for Neu5Acα2-6Gal terminated glycans, which are abundantly expressed on epithelial cells of the human upper respiratory tract. nih.govmdpi.com This specific interaction is the first step in viral attachment and entry into the host cell. In contrast, avian influenza viruses preferentially bind to Neu5Acα2-3Gal linkages, which are more prevalent in the avian gut and the human lower respiratory tract. nih.gov This difference in receptor specificity is a major determinant of the host range and transmissibility of influenza viruses. nih.govmanchester.ac.uk

Some bacteria have also evolved mechanisms to interact with or mimic host sialic acid structures. For example, certain strains of Haemophilus influenzae can incorporate host-derived sialic acid, including Neu5Ac, into their lipooligosaccharide, a process that may help the bacteria evade the host immune system. mdpi.comsigmaaldrich.com

Table 2: Pathogen Interactions with Neu5Ac α(2-6) N-Glycans

| Pathogen | Interacting Molecule | Biological Outcome |

|---|---|---|

| Human Influenza A Virus | Hemagglutinin (HA) | Viral attachment and entry into host respiratory epithelial cells |

Receptor Binding for Viral Adherence (e.g., Influenza Hemagglutinin)

The terminal Neu5Ac α(2-6) N-glycan serves as a primary attachment receptor for certain viruses, most notably human influenza A viruses. The hemagglutinin (HA) protein on the surface of the influenza virus is responsible for recognizing and binding to sialic acid residues on the host cell surface, a critical first step in initiating infection.

The specificity of influenza virus hemagglutinin for either α(2-3)- or α(2-6)-linked sialic acids is a major determinant of host tropism. Human-adapted influenza viruses preferentially bind to Neu5Ac α(2-6) N-glycans, which are abundantly expressed on the epithelial cells of the human upper respiratory tract. In contrast, avian influenza viruses typically exhibit a preference for Neu5Ac α(2-3)-linked glycans, which are more prevalent in the avian gastrointestinal tract and the lower respiratory tract of humans. This differential receptor distribution is a key factor in the species barrier for influenza virus transmission.

Structural studies have elucidated the molecular basis for this binding specificity. The receptor-binding site (RBS) of hemagglutinin is a shallow pocket at the distal tip of the protein. The orientation of the glycosidic linkage between sialic acid and galactose influences how the glycan fits into this binding site. The α(2-6) linkage allows for a different conformation of the terminal sialic acid compared to the α(2-3) linkage, which is specifically recognized by the hemagglutinin of human-adapted viruses. Mutations in the hemagglutinin gene can alter this binding preference, enabling avian viruses to acquire the ability to bind to α(2-6) linked receptors, a crucial step for a potential pandemic strain to emerge.

| Virus Type | Preferred Sialic Acid Linkage | Primary Host Cell Receptor Location | Hemagglutinin (HA) Binding Specificity |

| Human Influenza A | Neu5Ac α(2-6) N-Glycan | Upper Respiratory Tract Epithelium | Adapted for α(2-6) linkage |

| Avian Influenza A | Neu5Ac α(2-3) N-Glycan | Avian Gastrointestinal Tract, Human Lower Respiratory Tract | Adapted for α(2-3) linkage |

Bacterial and Parasitic Sialic Acid Utilization

While viruses utilize Neu5Ac α(2-6) N-glycans for attachment, various bacteria and some parasites have evolved mechanisms to exploit host sialic acids for their own benefit, including immune evasion and nutrition.

Bacterial Sialic Acid Utilization:

Many pathogenic bacteria have developed strategies to coat their own surfaces with sialic acid, a phenomenon known as molecular mimicry. By displaying sialic acid, which is a "self" molecule in the host, these bacteria can evade recognition by the host's immune system. Some bacteria can synthesize their own sialic acid, while others scavenge it directly from the host environment.

Bacterial sialidases, or neuraminidases, are enzymes that can cleave terminal sialic acid residues, including Neu5Ac, from host cell surface glycans. This can serve multiple purposes. The released sialic acid can be taken up by the bacteria and used as a carbon and nitrogen source. Additionally, the removal of sialic acid from host cells can unmask underlying receptors, facilitating bacterial adhesion to the host tissue. For example, some strains of Haemophilus influenzae can incorporate host-derived sialic acid into their lipooligosaccharide (LOS), which contributes to their resistance to the host's complement system.

Parasitic Sialic Acid Utilization:

The utilization of sialic acids by parasites is diverse. One of the most well-studied examples is the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. This parasite possesses a unique enzyme called trans-sialidase. Unlike viral neuraminidases that only cleave sialic acid, the trans-sialidase of T. cruzi can transfer sialic acid from host glycoconjugates to acceptor molecules on its own surface.

However, it is crucial to note that the T. cruzi trans-sialidase exhibits a strict specificity for transferring Neu5Ac from donors containing an α(2-3) linkage to galactose. nih.gov It does not effectively utilize Neu5Ac α(2-6) N-glycans as donors. nih.gov Therefore, while T. cruzi is a prime example of parasitic sialic acid utilization, it specifically targets α(2-3) linked sialic acids on the host cell surface for this process. This highlights the nuanced and specific nature of pathogen-glycan interactions.

Other parasites, such as the malaria-causing Plasmodium falciparum, also interact with sialylated glycans on red blood cells as part of the invasion process, although the specificities for different sialic acid linkages can vary between parasite strains and invasion pathways.

| Pathogen Type | Mechanism of Sialic Acid Utilization | Specificity for Neu5Ac α(2-6) N-Glycan |

| Bacteria (e.g., Haemophilus influenzae) | Molecular mimicry, nutrient source, unmasking of receptors via sialidases. | Can utilize cleaved Neu5Ac, but initial interaction may not be linkage-specific. |

| Parasites (e.g., Trypanosoma cruzi) | Acquisition of host sialic acid via trans-sialidase for immune evasion. | Does not utilize Neu5Ac α(2-6) N-glycans; specific for α(2-3) linked donors. nih.gov |

Roles in Pathophysiological Processes and Disease Mechanisms

Aberrant Alpha-2,6 Sialylation in Malignancy

A common feature of malignant transformation is the alteration of cell surface glycosylation, with a notable increase in the density of sialic acid-containing glycans, a state referred to as hypersialylation. frontiersin.org This is frequently driven by the upregulation of sialyltransferases, particularly β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1), the primary enzyme responsible for adding α2,6-linked sialic acids to N-glycans. frontiersin.orgspandidos-publications.com This increased α2,6 sialylation is not merely a marker of cancer but an active participant in tumor progression, metastasis, immune evasion, and therapeutic resistance. spandidos-publications.comnih.govgutnliver.org

Mechanisms in Tumor Progression and Metastasis

Aberrant α2,6 sialylation profoundly impacts cell adhesion, a critical step in the metastatic cascade. The sialylation of integrins, key transmembrane adhesion receptors, can modulate their function in complex, context-dependent ways. mdpi.com For example, in colon cancer cells, enhanced sialylation of β1 integrin promotes adhesion to collagen I and increases cell migration. mdpi.comscienceopen.com Conversely, in some breast cancer cells, α2,6 hypersialylation of β1 integrin has been shown to decrease cell adhesion to extracellular matrix components like fibronectin and collagen IV. scienceopen.comnih.govresearchgate.net This suggests that α2,6 sialylation can fine-tune cellular adhesive properties, potentially facilitating detachment from the primary tumor.

Furthermore, ST6GAL1-mediated sialylation can promote resistance to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix), a crucial survival mechanism for circulating tumor cells. Sialylation of receptors like integrin β1 has been shown to protect cancer cells from apoptosis. nih.gov By modulating the function of adhesion molecules and activating pro-survival signaling pathways like PI3K/Akt, increased α2,6 sialylation equips cancer cells with the necessary tools to survive detachment, migrate, and establish distant metastases. spandidos-publications.comnih.gov

Contributions to Immune Evasion in Cancer

The dense layer of negatively charged sialic acids on the cancer cell surface can create a repulsive barrier, masking underlying antigens from immune cell recognition. More specifically, these α2,6-sialylated glycans serve as ligands for Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on various immune cells, including natural killer (NK) cells, T cells, and macrophages. mdpi.comnih.govnih.gov

When tumor cells display high levels of α2,6-sialylated ligands, they can engage inhibitory Siglec receptors on immune cells, transducing signals that dampen the anti-tumor immune response. mdpi.comnih.gov This interaction can suppress the cytotoxic activity of NK cells and T cells, promoting an immunosuppressive tumor microenvironment that allows the cancer to grow unchecked. nih.govmdpi.com The sialic acid-Siglec axis is now recognized as a significant immune checkpoint, and strategies to disrupt this interaction are being explored for cancer immunotherapy. nih.govnih.gov Additionally, ST6GAL1-mediated sialylation can stabilize the immune checkpoint protein PD-L1 in colorectal cancer cells, further contributing to an immunosuppressive tumor microenvironment. researchgate.net

Association with Therapeutic Resistance Mechanisms

Increased α2,6 sialylation has been linked to resistance against various cancer therapies, including chemotherapy and radiation. nih.govgutnliver.org Several mechanisms contribute to this phenomenon. Sialylation can alter the structure and function of cell surface receptors targeted by therapies. For instance, ST6GAL1-mediated sialylation of death receptors like Fas and Tumor Necrosis Factor Receptor 1 (TNFR1) can inhibit their ability to trigger apoptosis, a key mechanism of many anticancer drugs. frontiersin.orgnih.govnih.gov

In pancreatic cancer, increased surface α2,6 sialylation confers protection against the chemotherapeutic agent gemcitabine (B846) by reducing drug-induced DNA damage. nih.gov In colorectal cancer, ST6GAL1-induced sialylation of integrin β1 is associated with radioresistance by activating cellular survival signaling. nih.gov Furthermore, sialylation of the epidermal growth factor receptor (EGFR) has been shown to mediate resistance to EGFR inhibitors like gefitinib. researchgate.net These findings highlight ST6GAL1 and α2,6 sialylation as critical regulators of therapeutic response, making them potential targets to overcome drug resistance. gutnliver.orgnih.gov

Altered ST6GAL1 Expression in Specific Cancers (e.g., Colorectal, Prostate, Lymphoma)

Upregulation of ST6GAL1 and the subsequent increase in α2,6 sialylation are observed across a wide range of malignancies and often correlate with poor prognosis. spandidos-publications.comsemanticscholar.org

Colorectal Cancer (CRC): Increased ST6GAL1 expression is a common feature in CRC and is associated with metastasis and therapeutic failure. nih.govgutnliver.orgresearchgate.net High levels of ST6GAL1 have been linked to advanced tumor stages and poorer patient survival. researchgate.netsemanticscholar.org However, one study has suggested a contradictory role, indicating that ST6GAL1 may suppress invasion in CRC by stabilizing Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov

Lymphoma: In diffuse large B-cell lymphoma (DLBCL), the expression and sialylation of certain oligosaccharides play a role in the disease's characteristics. nih.gov The presence of α2,6-linked sialic acid residues on specific glycans has been identified in some patient groups. nih.gov In anaplastic large cell lymphoma, knockdown of ST6GAL1 was found to enhance cell adhesion to galectin-8, suggesting a role for α2,6 sialylation in modulating cell adhesion properties. scilit.com

Table 1: ST6GAL1 Expression and Role in Specific Cancers

| Cancer Type | ST6GAL1 Expression | Associated Outcomes | Key Sialylated Proteins | Reference |

|---|---|---|---|---|

| Colorectal Cancer | Upregulated | Metastasis, Chemo/Radioresistance, Poor Prognosis | Integrin β1, Fas, PD-L1 | nih.govgutnliver.orgresearchgate.net |

| Prostate Cancer | Upregulated | Aggressive Tumor Grade, Poor Survival, Invasion | - | spandidos-publications.comnih.govnih.gov |

| Lymphoma | Variably Expressed | Altered Cell Adhesion and Aggressiveness | L-PHA reactive oligosaccharides | nih.govscilit.com |

| Pancreatic Cancer | Upregulated | Chemoresistance, Aggression | - | spandidos-publications.comnih.gov |

| Ovarian Cancer | Upregulated | Advanced Stage, Poor Prognosis, Invasion | Integrins, FGFR1 | spandidos-publications.commdpi.comnih.gov |

| Breast Cancer | Upregulated | Aggressive Tumor Grade | Integrins | spandidos-publications.com |

Glycan Remodeling on the Surface of Other Cells

Emerging evidence suggests that cancer cells can remodel the glycan landscape of their microenvironment. Prostate cancer cells may secrete active ST6GAL1 enzyme, which is then capable of modifying the glycans on the surface of other cells within the tumor stroma. nih.govconsensus.appwhiterose.ac.uk This extracellular remodeling can alter the behavior of stromal cells, such as fibroblasts and immune cells, creating a more supportive niche for tumor growth and metastasis. Sialylation of the stroma has been shown to suppress anti-tumor immunity, further highlighting the far-reaching impact of tumor-derived ST6GAL1. researchgate.net

Neu5Ac alpha(2-6) N-Glycans in Viral Pathogenesis

Neu5Ac α(2-6) N-glycans are critically important in the pathogenesis of certain viruses, most notably influenza A viruses, where they function as primary cellular receptors. The specificity of the viral hemagglutinin (HA) protein for different sialic acid linkages is a major determinant of host tropism and transmissibility. nih.govnih.gov

Human influenza viruses preferentially bind to sialic acids linked to galactose via an α2,6 linkage (Neu5Ac α(2-6)Gal). virology.wsembopress.orgwikipedia.org These α2,6-linked receptors are abundantly expressed on epithelial cells in the human upper respiratory tract (e.g., trachea and bronchi), which is the primary site of infection for seasonal influenza viruses. virology.wsasm.org This binding preference facilitates efficient viral attachment, entry, and subsequent human-to-human transmission. nih.govembopress.org

In contrast, avian influenza viruses typically show a preference for α2,3-linked sialic acids, which are the predominant form in the gastrointestinal tract of birds. virology.wsembopress.orgwikipedia.org While some α2,3-linked receptors are present in the human lower respiratory tract, the scarcity of these receptors in the upper airway limits the ability of most avian viruses to establish infection and transmit efficiently between humans. virology.wsasm.org A switch in receptor-binding preference from α2,3 to α2,6 is considered a critical step for an avian influenza virus to gain pandemic potential. nih.govembopress.org This adaptation allows the virus to efficiently infect the upper respiratory tract, enabling airborne transmission. embopress.org

Table 2: Influenza Virus Receptor Specificity

| Virus Type | Preferred Sialic Acid Linkage | Primary Host Receptor Location | Implication for Human Infection | Reference |

|---|---|---|---|---|

| Human Influenza | Neu5Ac α(2-6)Gal | Upper Respiratory Tract Epithelium | Efficient transmission between humans | virology.wsembopress.orgasm.org |

| Avian Influenza | Neu5Ac α(2-3)Gal | Avian Gastrointestinal Tract | Limited replication and transmission in humans | virology.wsembopress.orgasm.org |

The structural basis for this binding preference lies in key amino acid differences in the receptor-binding site of the HA protein. researchgate.net The shape, or topology, of the glycan receptor also plays a role, with human-adapted viruses showing a preference for α2,6 receptors that adopt a specific "umbrella-like" shape. umn.eduacs.org

Involvement in Inflammatory and Autoimmune Disorders

The sialylation of N-glycans, particularly the presence of terminal Neu5Ac α(2-6) linkages, plays a significant role in modulating inflammatory responses. A key example of this is the regulation of Immunoglobulin G (IgG) effector functions. The Fc region of IgG contains a conserved N-glycosylation site, and the composition of this glycan, including its terminal sialylation, can profoundly influence its anti-inflammatory properties.

Specifically, α(2-6) sialylation of the Fc glycan is crucial for the anti-inflammatory activity of intravenous immunoglobulin (IVIG), a therapeutic preparation of pooled IgG used to treat various autoimmune and inflammatory conditions. This sialylation is mediated by the enzyme β-galactoside α-2,6-sialyltransferase 1 (ST6GAL1). Sialylated IgG has a reduced affinity for activating Fcγ receptors (FcγRs) and an increased affinity for the inhibitory receptor FcγRIIb. This shift in receptor binding is thought to be a primary mechanism by which IVIG exerts its anti-inflammatory effects.

Furthermore, circulating levels of ST6GAL1, an acute-phase reactant, can increase during inflammation. This enzyme can then directly sialylate glycoproteins on the surface of immune cells and soluble proteins like IgG, thereby regulating inflammatory responses. nih.gov This extrinsic sialylation by serum ST6GAL1 is an emerging mechanism for controlling both classical and allergic inflammation. nih.gov

Alterations in the normal patterns of protein glycosylation, particularly a decrease in α(2-6) sialylation, are a hallmark of several autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In healthy individuals, a significant portion of circulating IgG is sialylated, contributing to an anti-inflammatory state. However, in patients with active autoimmune disease, there is a notable decrease in the level of sialylated IgG. mdpi.com

This reduction in IgG sialylation is associated with a pro-inflammatory phenotype. nih.gov Desialylated IgG has a higher affinity for activating FcγRs on immune cells, leading to the release of pro-inflammatory cytokines and exacerbation of the autoimmune response. In RA, for example, reduced sialylation of autoantibodies, such as anti-citrullinated protein antibodies (ACPAs), is linked to increased disease severity and joint inflammation. nih.gov Conversely, an increase in IgG sialylation, as seen during pregnancy-induced remission of RA, is associated with a decrease in disease activity.

The expression of ST6GAL1 is often altered in autoimmune diseases. For instance, reduced expression of ST6GAL1 in B cells can lead to the production of hyposialylated, pro-inflammatory IgG. nih.gov The axis of interleukin 23 (IL-23) and T helper 17 (Th17) cells has been identified as a key regulator of ST6GAL1 expression, with inflammatory cytokines potentially inhibiting its expression and leading to reduced IgG sialylation. researchgate.net Therefore, changes in α(2-6) sialylation patterns on IgG and other glycoproteins are not only a biomarker of autoimmune disease activity but also a key pathogenic mechanism.

Table 3: Sialylation Changes in Autoimmune Diseases

| Autoimmune Disease | Key Glycosylation Change | Associated Autoantibody | Functional Consequence |

|---|---|---|---|

| Rheumatoid Arthritis (RA) | Decreased α(2-6) sialylation of IgG | Anti-citrullinated protein antibodies (ACPAs) | Increased pro-inflammatory activity, joint inflammation |

| Systemic Lupus Erythematosus (SLE) | Decreased α(2-6) sialylation of IgG | Anti-dsDNA antibodies | Enhanced immune complex formation and inflammation |

Research Methodologies for Analysis of Neu5ac Alpha 2 6 N Glycans

Enzymatic Glycan Release and Derivatization Strategies

The initial step in the analysis of N-glycans from glycoproteins involves their cleavage from the protein backbone. This is most commonly achieved enzymatically to ensure the structural integrity of the released oligosaccharides. acs.org Following release, chemical derivatization is often necessary to stabilize labile sialic acid residues and to enable linkage-specific identification. researchgate.netnih.gov

The most widely used enzyme for releasing intact N-glycans is Peptide-N-Glycosidase F (PNGase F). acs.org This enzyme cleaves the bond between the asparagine (Asn) residue of the protein and the innermost N-acetylglucosamine (GlcNAc) of all common N-glycan types, including high-mannose, hybrid, and complex structures. nih.govrsc.orgsciex.com The enzymatic reaction is highly efficient, particularly after the glycoprotein (B1211001) has been denatured, which increases the accessibility of the glycosylation sites to the enzyme. nih.govsemanticscholar.org

Sialic acids are notoriously unstable during mass spectrometry (MS) analysis, often being lost through in-source or post-source decay. researchgate.netnih.gov To counteract this, and to distinguish between linkage isomers, specific chemical derivatization strategies are employed. A prominent method involves a carbodiimide-mediated reaction that differentially modifies α(2-3)- and α(2-6)-linked sialic acids. rhhz.netnih.gov Under these conditions, the carboxylic acid group of an α(2-6)-linked Neu5Ac residue is converted into a stable amide (e.g., a dimethylamide), resulting in a predictable mass increase. rhhz.net In contrast, the carboxyl group of an α(2-3)-linked Neu5Ac residue preferentially reacts with the hydroxyl group of the adjacent galactose, forming a lactone, which corresponds to a loss of water. rhhz.net This differential modification imparts a significant mass difference between the two isomers, allowing for their unambiguous differentiation and relative quantification by mass spectrometry. rhhz.netnih.gov

Alternative strategies, such as stable isotope labeling, involve the sequential derivatization of α(2-6)- and α(2-3)-linked sialic acids with light and heavy isotopic reagents. biorxiv.org This approach creates isobaric tags for the different linkages, minimizing potential bias in ionization efficiency during MS analysis. biorxiv.org

| Linkage Type | Reaction with Carbodiimide/Amine | Product | Mass Change (Da) | Reference |

|---|---|---|---|---|

| Neu5Ac alpha(2-6) | Amidation of carboxyl group | Stable amide (e.g., Dimethylamide) | +27.047 | rhhz.net |

| Neu5Ac alpha(2-3) | Intramolecular esterification | Lactone | -18.011 | rhhz.net |

Chromatographic Separation Techniques

Following release and derivatization, chromatographic methods are essential for separating the highly complex mixture of N-glycans. The ability to resolve isomers, including those differing only in the sialic acid linkage, is a key challenge addressed by these techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful and widely used technique for the separation of released N-glycans. nih.govscilifelab.se The separation is based on the partitioning of the polar glycan analytes between a mobile phase with a high concentration of an organic solvent and a water-enriched layer on the surface of a polar, hydrophilic stationary phase. scilifelab.se Glycan retention is proportional to its hydrophilicity; thus, larger and more polar glycans are retained longer. nih.gov

Commonly used stationary phases include amide-based columns and zwitterionic phases like ZIC-HILIC. rsc.orgscilifelab.se ZIC-HILIC can provide enhanced separation for sialoglycan isomers due to secondary electrostatic interactions. acs.orgscilifelab.se The separation can be further optimized by adjusting the mobile phase composition; for instance, increasing the ionic strength of the aqueous buffer (e.g., ammonium formate) can improve the peak shape and resolution of sialylated glycans. rsc.org HILIC is frequently coupled to fluorescence and mass spectrometry detectors for sensitive detection and structural identification. researchgate.netrsc.org

Capillary Electrophoresis (CE) offers very high-resolution separation of glycans based on their charge-to-hydrodynamic size ratio. scilifelab.se For analysis by CE, neutral glycans are typically derivatized with a fluorescent tag that also carries a charge, such as 8-aminopyrene-1,3,6-trisulfonic-acid (APTS), enabling both migration in the electric field and sensitive detection by laser-induced fluorescence (CE-LIF). rhhz.netscilifelab.se This technique provides excellent and rapid separation of complex glycan mixtures, including positional and linkage isomers. scilifelab.se

For linkage-specific analysis of Neu5Ac alpha(2-6) N-glycans, CE can be combined with mass spectrometry (CE-MS). This hyphenated technique provides direct mass information for each separated peak, confirming glycan composition and identifying co-migrating species. nih.govnih.gov Linkage isomers can be resolved and identified using two primary strategies:

Pre-separation Derivatization : Glycans are subjected to the linkage-specific chemical derivatization described in section 6.1 prior to CE-MS analysis. researchgate.netrhhz.netnih.gov The imparted mass difference between α(2-6) and α(2-3) isomers is then detected by the mass spectrometer for each CE-separated peak. researchgate.netrhhz.net

In-capillary Enzymatic Digestion : This innovative method uses sequential enzymatic reactions within the capillary itself to determine sialic acid linkages. acs.org The glycan mixture is injected and passed through distinct zones at the head of the capillary containing specific sialidases. An α(2-3)-specific sialidase first removes only α(2-3)-linked residues. A subsequent zone containing a broad-spectrum sialidase (e.g., α(2-3,6,8) sialidase) then cleaves the remaining α(2-6)-linked sialic acids. The presence and quantity of α(2-6) linkages are determined by the characteristic shifts in migration time that result from these sequential digestions. acs.org

Mass Spectrometry-Based Glycan Analysis

Mass spectrometry is an indispensable tool for glycan analysis, providing detailed information on composition, sequence, and structure. Advanced MS techniques can not only identify Neu5Ac alpha(2-6) N-glycans but also map their distribution within tissues.

Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique that enables the label-free visualization of the spatial distribution of biomolecules, including N-glycans, directly in tissue sections. nih.govrsc.orgscilifelab.se The workflow involves coating a thin tissue section with the enzyme PNGase F to release N-glycans in situ, followed by the application of a MALDI matrix. researchgate.netnih.gov A laser is rastered across the tissue, generating a mass spectrum at each coordinate, which is then used to construct an ion-density map for each glycan, revealing its specific location within the tissue architecture. rsc.org

The analysis of sialylated glycans by MALDI-IMS is complicated by the instability of the sialic acid moiety, which is prone to loss during the ionization process. rhhz.netnih.govrsc.org To address this, on-tissue chemical derivatization methods have been developed to stabilize sialic acids prior to analysis. rhhz.netnih.govrsc.org These in situ reactions, for example using aniline or PyAOP/methylamine, cap the carboxylic acid group, preventing its loss and significantly enhancing the signal intensity of sialylated species. rhhz.netnih.govrsc.org This stabilization is crucial for accurately mapping the distribution of sialylated structures, including those with α(2-6) linkages. Studies using this approach have revealed differential distributions of α(2-6)- and α(2-3)-sialylated glycans in pathological tissues, such as an elevation of α(2-6) linked species in ovarian cancer tumor regions, highlighting the importance of spatial glycomic analysis. ucdavis.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detailed structural characterization of N-glycans. After chromatographic separation of isomers, tandem MS (or MS/MS) is used to fragment selected glycan ions to deduce their structure from the resulting fragmentation patterns.

The glycosidic linkage of sialic acid profoundly influences the fragmentation pathways in MS/MS, providing a basis for isomer differentiation. acs.orgnih.gov While analysis of underivatized glycans is possible, chemical stabilization via derivatization or permethylation yields more structurally informative spectra by preventing the dominant loss of the labile sialic acid. nih.govucdavis.edu Several types of fragment ions are diagnostic for the Neu5Ac alpha(2-6) linkage:

Cross-Ring Fragments : In positive-ion mode analysis of permethylated glycans, specific cross-ring cleavages are characteristic of the α(2-6) linkage. The presence of abundant 0,4A2, 3,5A2, and 2,4A3 fragment ions is a reliable indicator of an α(2-6) linkage, as these fragments are typically absent in the spectra of α(2-3) isomers. nih.gov In negative-ion mode, a diagnostic 0,4A2-CO2 fragment ion at m/z 306.12 is indicative of an α(2-6) linkage. nih.gov

Oxonium Ion Ratios : When analyzing glycopeptides, the relative intensities of low-mass oxonium ions can distinguish linkages. Spectra from α(2,3)-linked isomers show significantly higher intensities for sialic acid-related fragments (e.g., m/z 274, 292) compared to spectra from α(2-6)-linked isomers. acs.org Calculating the ratio of these ions to more stable fragments provides a quantitative method for linkage assignment. nih.gov

B-ion Fragments : The B₃ ion, which corresponds to the Neu5Ac-Gal-GlcNAc trisaccharide, is often a prominent fragment in the MS/MS spectra of α(2-6) linked glycans. sciex.com

By combining the separation power of LC with the structural detail from MS/MS, this technique provides unambiguous, linkage-specific characterization of individual N-glycan structures within a complex biological sample.

| Fragment Ion Type | Observation for Neu5Ac alpha(2-6) Linkage | Analysis Mode | Reference |

|---|---|---|---|

| Cross-Ring Fragments (0,4A2, 3,5A2, 2,4A3) | Abundant and diagnostic | Positive-ion MS/MS (Permethylated) | nih.gov |

| Cross-Ring Fragment (0,4A2-CO2 at m/z 306) | Diagnostic | Negative-ion MS/MS (Native) | nih.gov |

| Oxonium Ion Ratios (e.g., INeu5Ac/IHexNAcHex) | Low ratio of sialic acid fragments | Positive-ion MS/MS (Glycopeptides) | nih.govacs.org |

| B3 ion (Neu5Ac-Gal-GlcNAc) | Often prominent | Positive-ion MS/MS | sciex.com |

Ion Mobility Spectrometry (IM-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique for the structural characterization of complex carbohydrates, including the differentiation of N-glycan isomers containing Neu5Ac α(2-6) linkages. nih.govacs.org This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation beyond traditional mass spectrometry. nih.govacs.org This capability is particularly valuable for distinguishing between isomeric glycans that have the same mass but differ in the arrangement of their monosaccharide units and linkage types. nih.govacs.org

In the context of Neu5Ac α(2-6) N-Glycans, IM-MS can differentiate between isomers with different sialic acid linkages (e.g., α2,3 vs. α2,6). nih.govacs.org This is often achieved through collision-induced dissociation (CID), which fragments the glycan ions. The resulting fragment ions, such as the characteristic B₃ trisaccharide fragment (m/z 657) from sialylated N-glycans, can then be analyzed by IM-MS. acs.orgresearchgate.net The arrival time distribution (ATD) in the mobilogram of these fragments can be compared to that of synthetic standards with known linkages, allowing for the identification and relative quantification of the α2,6- and α2,3-linked isomers present in a sample. acs.orgresearchgate.net For instance, the B₃ fragment containing a terminal α2,6-linked sialic acid will have a different drift time compared to the fragment with an α2,3-linked sialic acid. acs.orgresearchgate.net This approach has been successfully applied to analyze the sialylation patterns of glycoproteins like human alpha-1-acid glycoprotein (hAGP). nih.gov

Table 1: Differentiating Neu5Ac Linkage Isomers using IM-MS

| Analytical Step | Description | Key Finding |

| Ionization & Separation | N-glycans are released, ionized, and separated by mass-to-charge ratio in the mass spectrometer. | Glycan isomers with the same composition are not differentiated. |

| Collision-Induced Dissociation (CID) | Precursor glycan ions are fragmented to produce characteristic fragment ions. | A key fragment for sialylated glycans is the B₃ trisaccharide ion (m/z 657). acs.orgresearchgate.net |

| Ion Mobility Separation | The fragment ions are separated based on their shape and size (collision cross-section) in the ion mobility cell. | Isomeric fragments with different linkages (e.g., α2,6 vs. α2,3) will have different drift times. acs.orgresearchgate.net |

| Detection & Analysis | The arrival time distribution of the fragment ions is recorded, creating a mobilogram. | Comparison with standards allows for the identification and quantification of different linkage isomers. acs.orgresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-glycans, providing insights into their conformation, dynamics, and interactions. rsc.orgunl.ptmdpi.com For Neu5Ac α(2-6) N-Glycans, NMR can confirm the presence and linkage of the terminal sialic acid residue. The chemical shifts and coupling constants of the protons and carbons within the glycan structure are sensitive to the local chemical environment, allowing for the determination of the glycosidic linkage anomeric configuration (α or β) and the specific carbon atom to which the sialic acid is attached. unl.pt

Saturation Transfer Difference (STD) NMR for Ligand Binding